Dimethyl 2,2'-[(octylphosphoryl)bis(oxy)]dibenzoate
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Overview
Description
Dimethyl 2,2’-[(octylphosphoryl)bis(oxy)]dibenzoate is an organic compound that features a dibenzoate ester linked through an octylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(octylphosphoryl)bis(oxy)]dibenzoate typically involves the reaction of dimethyl 2,2’-(carbonylbis(oxy))dibenzoate with an octylphosphoryl reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(octylphosphoryl)bis(oxy)]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.
Scientific Research Applications
Dimethyl 2,2’-[(octylphosphoryl)bis(oxy)]dibenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 2,2’-[(octylphosphoryl)bis(oxy)]dibenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act by binding to specific sites on these targets, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-oxoheptylphosphonate: Another phosphonate ester with similar structural features.
Dimethyl fumarate: A compound with different functional groups but comparable applications in research.
Uniqueness
Dimethyl 2,2’-[(octylphosphoryl)bis(oxy)]dibenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
CAS No. |
62750-85-0 |
---|---|
Molecular Formula |
C24H31O7P |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 2-[(2-methoxycarbonylphenoxy)-octylphosphoryl]oxybenzoate |
InChI |
InChI=1S/C24H31O7P/c1-4-5-6-7-8-13-18-32(27,30-21-16-11-9-14-19(21)23(25)28-2)31-22-17-12-10-15-20(22)24(26)29-3/h9-12,14-17H,4-8,13,18H2,1-3H3 |
InChI Key |
FHPDDXXJUXJMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OC1=CC=CC=C1C(=O)OC)OC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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